molecular formula C15H23BrN2O B3070274 1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine CAS No. 1001784-85-5

1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine

Cat. No.: B3070274
CAS No.: 1001784-85-5
M. Wt: 327.26 g/mol
InChI Key: NWNPCGDUVMASTR-UHFFFAOYSA-N
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Description

1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine is an organic compound that features a bromophenoxy group attached to a propyl chain, which is further linked to an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine typically involves the reaction of 4-bromophenol with 1,3-dibromopropane to form 3-(4-bromophenoxy)propyl bromide. This intermediate is then reacted with 4-ethylpiperazine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide or potassium thiocyanate.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The bromophenoxy group can engage in π-π interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenoxy)propyl thiocyanate
  • 4-Bromo-2-nitrotoluene
  • 4-Ethylpiperazine derivatives

Uniqueness

1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine is unique due to the combination of its bromophenoxy and ethylpiperazine groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds .

Properties

IUPAC Name

1-[3-(4-bromophenoxy)propyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O/c1-2-17-9-11-18(12-10-17)8-3-13-19-15-6-4-14(16)5-7-15/h4-7H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNPCGDUVMASTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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